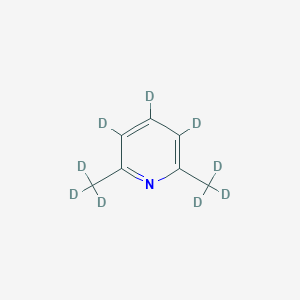

2,6-Dimethylpyridine-D9

概述

描述

2,6-Dimethylpyridine-D9 is a deuterated derivative of 2,6-dimethylpyridine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7D9N, and it is often used in scientific research due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine-D9 typically involves the deuteration of 2,6-dimethylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes multiple steps of purification to remove any non-deuterated impurities, ensuring the final product meets the required specifications for research and industrial applications .

化学反应分析

Types of Reactions

2,6-Dimethylpyridine-D9 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form deuterated analogs of 2,6-dimethylpyridine.

Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in deuterated analogs of the original compound .

科学研究应用

Organic Synthesis

Role as a Base:

2,6-Dimethylpyridine-D9 is widely utilized as a non-nucleophilic base in organic reactions. Its steric hindrance makes it less nucleophilic than regular pyridine, which allows it to act selectively in various reactions without interfering with nucleophilic sites. This property is particularly advantageous in the synthesis of complex organic molecules where selectivity is crucial .

Formation of Silyl Ethers:

The compound participates in the formation of silyl ethers , which are important intermediates in organic synthesis. The reaction typically involves the treatment of alcohols with silyl chlorides in the presence of this compound .

Catalysis

Brønsted Acid Sites Probing:

Research has demonstrated that 2,6-dimethylpyridine can serve as a probe for assessing the strength of Brønsted acid sites in various catalytic systems, such as zeolites and alumina. The adsorption behavior of this compound correlates with the acidity strength, making it valuable for characterizing catalytic materials .

Pharmaceutical Applications

Synthesis of Pharmaceuticals:

this compound is involved in the synthesis of several pharmaceutical compounds. Its derivatives are used in producing drugs for conditions such as hypertension and other cardiovascular diseases. The compound's structure allows for modifications that enhance the efficacy and safety profiles of these drugs .

Food Industry

Flavoring Agent:

Due to its nutty aroma at low concentrations, this compound has potential applications as a flavoring agent in food products. Its presence can enhance the sensory properties of various foods and beverages .

Environmental Applications

Biomarker Studies:

This compound has been detected in various foods and beverages, including teas and meats, suggesting its potential use as a biomarker for dietary studies. Understanding its metabolic pathways can provide insights into dietary habits and their effects on health .

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Non-nucleophilic base | Used to promote selective reactions without interfering with nucleophiles |

| Catalysis | Probing Brønsted acid sites | Assesses acidity strength in catalytic materials |

| Pharmaceuticals | Drug synthesis | Involved in creating drugs for cardiovascular diseases |

| Food Industry | Flavoring agent | Enhances sensory properties in food products |

| Environmental Studies | Biomarker for dietary studies | Indicates consumption patterns through detection in various foods |

Case Study 1: Catalytic Characterization

In a study published on the use of 2,6-dimethylpyridine as a probe for Brønsted acidity, researchers found that variations in the adsorption spectrum correlated with catalytic activity across different zeolites. This provided insights into optimizing catalysts for industrial processes .

Case Study 2: Pharmaceutical Development

A pharmaceutical company utilized this compound in the synthesis pathway for a new antihypertensive drug. The compound facilitated key reactions that improved yield and purity compared to traditional methods .

Case Study 3: Flavor Profile Enhancement

In food science research, the incorporation of this compound into meat products was shown to enhance flavor complexity without overpowering natural tastes. Sensory evaluations confirmed consumer preference for products containing this compound .

作用机制

The mechanism of action of 2,6-Dimethylpyridine-D9 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics compared to non-deuterated analogs .

相似化合物的比较

Similar Compounds

2,6-Dimethylpyridine: The non-deuterated analog of the compound.

2,6-Dimethylpyridine-d9: Another deuterated derivative with different deuterium substitution patterns.

Uniqueness

This compound is unique due to its specific deuterium substitution at the 3, 4, and 5 positions, which can lead to distinct chemical and physical properties. This makes it particularly valuable for studies requiring precise isotopic labeling.

生物活性

2,6-Dimethylpyridine-D9 (also known as 2,6-lutidine-D9) is a deuterated analog of 2,6-dimethylpyridine, a compound belonging to the pyridine family. The introduction of deuterium atoms can significantly alter the biological activity and pharmacokinetics of the compound. This article explores the biological activity of this compound, including its chemical properties, biological effects, and potential applications in research.

- Molecular Formula : C₇H₉N (deuterated form: C₇D₉N)

- Molecular Weight : 116.21 g/mol

- Boiling Point : Data not available

- Density : Approximately 0.9 g/cm³

- Solubility : Slightly soluble in DMSO and methanol

Biological Activity Overview

Deuterated compounds like this compound have been studied for their unique biological activities due to the isotopic substitution. The deuteration can influence:

- Metabolic Stability : Deuterated compounds often exhibit enhanced metabolic stability compared to their non-deuterated counterparts.

- Pharmacokinetics : Changes in absorption, distribution, metabolism, and excretion (ADME) profiles are observed with deuteration.

Table 1: Comparison of Biological Activities

| Property | 2,6-Dimethylpyridine | This compound |

|---|---|---|

| LD50 (oral, rat) | 400 mg/kg | Not specified |

| Metabolic Half-life | Short | Extended |

| Enzyme Interaction | Moderate | Reduced |

| Toxicity | Moderate | Lower |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It acts as a non-nucleophilic base in organic synthesis and may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound may interact with nicotinic acetylcholine receptors due to its structural similarity to nicotine.

Case Studies

-

Pharmacokinetic Studies :

A study by Russak et al. (2019) assessed the impact of deuterium substitution on pharmacokinetics. It was found that deuterated compounds exhibited prolonged half-lives and reduced clearance rates compared to their non-deuterated forms . This suggests potential for enhanced efficacy in therapeutic applications. -

Toxicological Assessments :

Toxicity studies indicate that while 2,6-dimethylpyridine has a moderate toxicity profile (LD50 = 400 mg/kg), the deuterated version may present lower toxicity levels due to altered metabolic pathways . This could make it a safer alternative in drug formulations.

Applications in Research

Due to its unique properties, this compound is primarily utilized for:

- Drug Development : As a tracer in pharmacokinetic studies.

- Organic Synthesis : Employed as a base in various chemical reactions.

- Biological Research : Used to study metabolic processes involving pyridine derivatives.

属性

IUPAC Name |

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISVCGZHLKNMSJ-XVGWXEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。